![molecular formula C22H19N5O4 B2552413 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941990-41-6](/img/structure/B2552413.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrido[3,2-d]pyrimidin-1(2H)-yl core, which is a fused pyrimidine-pyridine structure, and is substituted with various functional groups that can affect its chemical behavior and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidin-4(1H)-one derivatives has been described using a two-step sequence starting from 2-chloro-6-methylpyridine-3-carbonitrile. The first step involves the addition of magnesium enolates of tertiary acetamides to form vinylogous urea derivatives. The second step involves reacting these with aryl isocyanates to yield the final pyrido[2,3-d]pyrimidin-2(1H)-one derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as UV, IR, PMR, and X-ray crystallography. These techniques help in confirming the presence of specific functional groups and the overall molecular framework .
Chemical Reactions Analysis
The reactivity of similar pyridopyrimidinone derivatives has been explored in the context of their interaction with phosgene to produce 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction showcases the potential of the pyridopyrimidinone core to undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidinone derivatives are influenced by their functional groups. For instance, the introduction of methoxyphenyl groups on the pyrimidin-4-yl acetamide scaffold has been shown to significantly modulate the potency and selectivity of these compounds as adenosine A3 receptor antagonists . Additionally, the presence of phenol or catechol moieties in related compounds has been associated with aldose reductase inhibitory activity and antioxidant properties .
Applications De Recherche Scientifique
Antitumor Activities
The synthesis and evaluation of antitumor activities of compounds related to the specified chemical structure have been explored. For instance, certain derivatives have shown selective antitumor activities, suggesting the potential of these compounds in cancer therapy. The configuration of these compounds may contribute to their antitumor efficacy (Xiong Jing, 2011). Furthermore, research on similar pyrido[2,3-d]pyrimidine derivatives has led to compounds with potent anticancer activity against several human cancer cell lines, emphasizing the significance of this scaffold in the development of new anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial and Antiviral Activities
Compounds derived from or structurally related to the specified molecule have been shown to possess antimicrobial and antiviral properties. Synthesis of new heterocycles incorporating the pyrazolopyridine moiety has resulted in compounds with good antibacterial and antifungal activities, comparable to standard drugs (Sraa Abu-Melha, 2013). Additionally, some derivatives have been identified with potent anticytomegalovirus activity, highlighting the broad-spectrum antiviral potential of this chemical class (M. P. Paramonova et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-31-17-5-2-4-16(12-17)25-19(28)14-26-18-6-3-9-24-20(18)21(29)27(22(26)30)13-15-7-10-23-11-8-15/h2-12H,13-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJVJRFYIWTKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


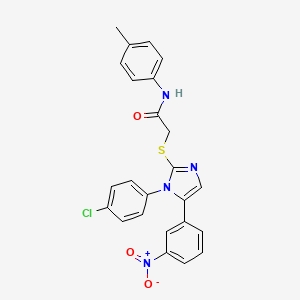
![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)
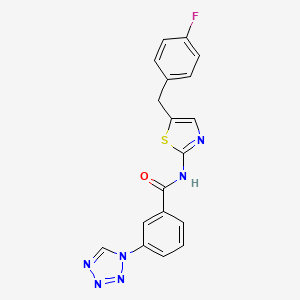
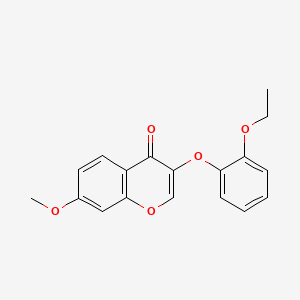
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)
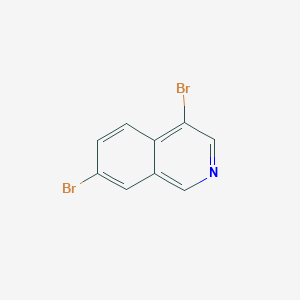

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552346.png)
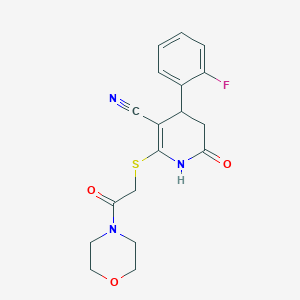
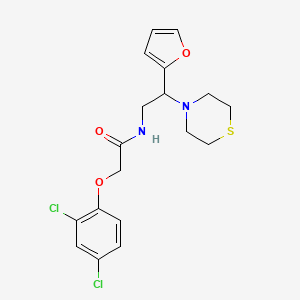
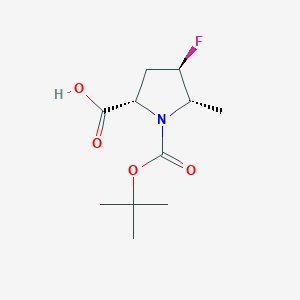
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)